Cas no 860786-09-0 (3-(2-Hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid)

3-(2-Hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid is a synthetic organic compound featuring a thiazole core substituted with a hydroxyl group and a 4-nitrophenylpropanoic acid moiety. This structure confers unique reactivity, making it valuable in pharmaceutical and agrochemical research as a potential intermediate for bioactive molecules. The presence of both hydroxy-thiazole and nitro-phenyl groups enhances its utility in heterocyclic synthesis, enabling selective modifications for drug discovery applications. Its well-defined chemical properties facilitate controlled reactions in medicinal chemistry, particularly in designing enzyme inhibitors or receptor ligands. The compound's stability under standard laboratory conditions further supports its use in method development and structure-activity relationship studies.
3-(2-Hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid structure
860786-09-0 structure
Product name:3-(2-Hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid
CAS No:860786-09-0
MF:C12H10N2O5S
MW:294.283201694489
CID:6783550
PubChem ID:4356250

3-(2-Hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 860786-09-0
    • 3-(2-hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid
    • AKOS005081354
    • 12T-0029
    • 2-(4-nitrophenyl)-3-(2-oxo-3H-1,3-thiazol-5-yl)propanoic Acid
    • 3-(2-Hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid
    • Inchi: 1S/C12H10N2O5S/c15-11(16)10(5-9-6-13-12(17)20-9)7-1-3-8(4-2-7)14(18)19/h1-4,6,10H,5H2,(H,13,17)(H,15,16)
    • InChI Key: MPOBYAOOPSNJEI-UHFFFAOYSA-N
    • SMILES: S1C(NC=C1CC(C(=O)O)C1C=CC(=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 294.03104260g/mol
  • Monoisotopic Mass: 294.03104260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 138Ų
  • XLogP3: 1.6

3-(2-Hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659834-2mg
2-(4-Nitrophenyl)-3-(2-oxo-2,3-dihydrothiazol-5-yl)propanoic acid
860786-09-0 98%
2mg
¥555.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659834-100mg
2-(4-Nitrophenyl)-3-(2-oxo-2,3-dihydrothiazol-5-yl)propanoic acid
860786-09-0 98%
100mg
¥2205.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659834-50mg
2-(4-Nitrophenyl)-3-(2-oxo-2,3-dihydrothiazol-5-yl)propanoic acid
860786-09-0 98%
50mg
¥1543.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659834-1mg
2-(4-Nitrophenyl)-3-(2-oxo-2,3-dihydrothiazol-5-yl)propanoic acid
860786-09-0 98%
1mg
¥519.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659834-25mg
2-(4-Nitrophenyl)-3-(2-oxo-2,3-dihydrothiazol-5-yl)propanoic acid
860786-09-0 98%
25mg
¥1332.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659834-5mg
2-(4-Nitrophenyl)-3-(2-oxo-2,3-dihydrothiazol-5-yl)propanoic acid
860786-09-0 98%
5mg
¥693.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659834-10mg
2-(4-Nitrophenyl)-3-(2-oxo-2,3-dihydrothiazol-5-yl)propanoic acid
860786-09-0 98%
10mg
¥955.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659834-20mg
2-(4-Nitrophenyl)-3-(2-oxo-2,3-dihydrothiazol-5-yl)propanoic acid
860786-09-0 98%
20mg
¥1219.00 2024-07-28

Additional information on 3-(2-Hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid

Introduction to 3-(2-Hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic Acid (CAS No. 860786-09-0)

3-(2-Hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid, identified by its CAS number 860786-09-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic interventions. The presence of both hydroxyl and nitro functional groups, along with a thiazole core, contributes to its unique chemical properties and reactivity, making it a valuable candidate for further investigation.

The compound's structure comprises several key functional groups that are critical for its biological activity. The thiazole ring is a heterocyclic compound consisting of sulfur and nitrogen atoms, which is known for its presence in numerous bioactive molecules. This ring system is often involved in interactions with biological targets, making it a crucial component in the design of new drugs. Additionally, the hydroxyl group at the 2-position of the thiazole ring can participate in hydrogen bonding, enhancing the molecule's solubility and interactions with biological systems.

The 4-nitrophenyl moiety at the 2-position of the propanoic acid chain introduces a strong electron-withdrawing effect, which can influence the molecule's electronic properties and reactivity. This group is frequently used in medicinal chemistry due to its ability to modulate pharmacokinetic parameters and enhance binding affinity to biological targets. The combination of these functional groups within the same molecule suggests that 3-(2-hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid may exhibit multifaceted biological activities.

In recent years, there has been growing interest in thiazole derivatives as potential therapeutic agents. Thiazole-based compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The structural features of 3-(2-hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid align well with these trends, making it a compelling candidate for further exploration.

One of the most intriguing aspects of this compound is its potential role in modulating biological pathways associated with inflammation and cancer. Studies have indicated that thiazole derivatives can interact with various enzymes and receptors involved in these pathways. For instance, some thiazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins that mediate inflammation. Additionally, thiazole derivatives have been reported to exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation and survival.

The nitro group in 3-(2-hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid also plays a significant role in its potential biological activity. Nitroaromatic compounds are known for their ability to generate reactive oxygen species (ROS) under certain conditions, which can lead to the inhibition of target enzymes or disruption of cellular processes. This property makes such compounds attractive for developing prodrugs or activatable therapeutics that can release active species at specific sites within the body.

Recent research has also explored the use of computational methods to predict the biological activity of molecules like 3-(2-hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid. These methods leverage large datasets and machine learning algorithms to identify potential binding interactions with biological targets. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and prioritize compounds for further validation.

The synthesis of 3-(2-hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid presents unique challenges due to its complex structural features. However, advances in synthetic chemistry have made it possible to access such molecules with increasing efficiency and purity. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography allow for the production of high-quality samples suitable for biological testing.

In conclusion, 3-(2-hydroxy-1,3-thiazol-5-yl)-2-(4-nitrophenyl)propanoic acid (CAS No. 860786-09-0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for further investigation into therapeutic applications. As research continues to uncover new insights into its biological activity and mechanisms of action, this compound may play a vital role in the development of novel treatments for various diseases.

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